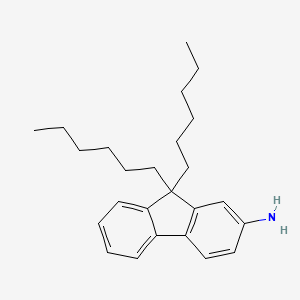

9,9-dihexyl-9H-fluoren-2-amine

Description

Structure

3D Structure

Properties

IUPAC Name |

9,9-dihexylfluoren-2-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H35N/c1-3-5-7-11-17-25(18-12-8-6-4-2)23-14-10-9-13-21(23)22-16-15-20(26)19-24(22)25/h9-10,13-16,19H,3-8,11-12,17-18,26H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CZCWHVDVMJTTNX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCC1(C2=CC=CC=C2C3=C1C=C(C=C3)N)CCCCCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H35N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10728864 | |

| Record name | 9,9-Dihexyl-9H-fluoren-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10728864 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

349.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1132796-42-9 | |

| Record name | 9,9-Dihexyl-9H-fluoren-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10728864 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-Depth Technical Guide to 9,9-dihexyl-9H-fluoren-2-amine (CAS No. 1132796-42-9)

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Fluorene Scaffold in Modern Chemistry

The fluorene moiety, a polycyclic aromatic hydrocarbon, has garnered significant interest across various scientific disciplines, from materials science to medicinal chemistry. Its rigid, planar structure and rich electronic properties make it an exceptional building block for functional molecules. The 9-position of the fluorene core can be readily functionalized, often with alkyl chains to enhance solubility, while the 2- and 7-positions are prime sites for introducing electronic donor or acceptor groups to tune the molecule's optoelectronic and biological properties. This guide provides a comprehensive technical overview of a key derivative, 9,9-dihexyl-9H-fluoren-2-amine, a valuable intermediate for the synthesis of advanced materials and potentially bioactive compounds.

Physicochemical Properties

A thorough understanding of a compound's physicochemical properties is fundamental to its application. The key properties of this compound are summarized below.

| Property | Value | Reference |

| CAS Number | 1132796-42-9 | [1][2] |

| Molecular Formula | C₂₅H₃₅N | [1] |

| Molecular Weight | 349.55 g/mol | [1] |

| Predicted Boiling Point | 497.3 ± 24.0 °C | [2] |

| Predicted Density | 0.981 ± 0.06 g/cm³ | [2] |

Synthesis of this compound: A Strategic Approach

The synthesis of this compound can be approached through several strategic pathways, primarily involving the introduction of the amine group onto a pre-functionalized 9,9-dihexylfluorene core. Two common and effective methods are the Buchwald-Hartwig amination of a halogenated precursor and the reduction of a nitro derivative.

Synthetic Pathway Overview

Figure 1: Synthetic strategies for this compound.

Method 1: Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a powerful palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen bonds.[3][4] This method is highly versatile and generally offers good yields and functional group tolerance.[5]

Step 1: Synthesis of 2-Bromo-9,9-dihexyl-9H-fluorene

The precursor, 2-bromo-9,9-dihexyl-9H-fluorene, is synthesized via the alkylation of 2-bromofluorene.

Experimental Protocol:[6]

-

To a round-bottom flask, add 2-bromofluorene (1.0 equiv), 1-bromohexane (excess), and a phase-transfer catalyst such as tetrabutylammonium bromide.

-

Add a 50% aqueous solution of sodium hydroxide.

-

Stir the mixture vigorously at an elevated temperature (e.g., 80 °C) overnight.

-

After cooling, perform a liquid-liquid extraction with an organic solvent (e.g., diethyl ether).

-

Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to yield 2-bromo-9,9-dihexyl-9H-fluorene as a white solid.[6]

Figure 2: Workflow for the synthesis of 2-bromo-9,9-dihexyl-9H-fluorene.

Step 2: Amination of 2-Bromo-9,9-dihexyl-9H-fluorene

Representative Experimental Protocol (Hypothetical):

-

In a glovebox, combine 2-bromo-9,9-dihexyl-9H-fluorene (1.0 equiv), a palladium catalyst (e.g., Pd₂(dba)₃), a phosphine ligand (e.g., XPhos), and a strong base (e.g., sodium tert-butoxide) in a Schlenk flask.

-

Add an ammonia source, such as benzophenone imine.

-

Add anhydrous toluene as the solvent.

-

Heat the reaction mixture under an inert atmosphere (e.g., argon) at a specified temperature (e.g., 100 °C) for several hours, monitoring the reaction by TLC or GC-MS.

-

Upon completion, cool the reaction mixture and quench with water.

-

Perform an aqueous workup and extract the product with an organic solvent.

-

If using an imine, hydrolyze the intermediate with an acid to yield the primary amine.

-

Purify the crude product by column chromatography to obtain this compound.

Method 2: Reduction of a Nitro Intermediate

An alternative route involves the nitration of 9,9-dihexylfluorene followed by the reduction of the nitro group to an amine. This is a classic and reliable method for the synthesis of aromatic amines.

Step 1: Synthesis of 2-Nitro-9,9-dihexyl-9H-fluorene

This step would involve the nitration of 9,9-dihexylfluorene using a nitrating agent such as a mixture of nitric acid and sulfuric acid. Careful control of the reaction conditions is necessary to achieve mono-nitration at the 2-position.

Step 2: Reduction to this compound

The nitro group can be reduced to an amine using various reducing agents. A common and effective method is catalytic hydrogenation using palladium on carbon (Pd/C) and a hydrogen source like hydrazine or hydrogen gas.[8]

Representative Experimental Protocol:[8]

-

Dissolve 2-nitro-9,9-dihexyl-9H-fluorene in a suitable solvent such as ethanol or tetrahydrofuran.

-

Add a catalytic amount of 10% Pd/C.

-

Add a hydrogen source, such as hydrazine hydrate, dropwise at an elevated temperature (e.g., 70 °C).

-

Monitor the reaction by TLC until the starting material is consumed.

-

Filter the reaction mixture through Celite to remove the palladium catalyst.

-

Remove the solvent under reduced pressure.

-

Purify the residue by column chromatography to yield this compound.

Spectroscopic Characterization

While specific spectra for this compound are not widely published, the expected spectroscopic features can be inferred from related compounds. For validation of a successful synthesis, the following characterization data would be essential.

¹H NMR: The spectrum would show characteristic signals for the aromatic protons on the fluorene core, with distinct splitting patterns indicating their positions. The protons on the hexyl chains would appear as a series of multiplets in the upfield region. The amine protons would likely appear as a broad singlet.

¹³C NMR: The spectrum would display the expected number of signals for the carbon atoms in the aromatic fluorene core and the aliphatic hexyl chains. The carbon atom attached to the amine group would show a characteristic chemical shift.

FTIR: The infrared spectrum would exhibit characteristic absorption bands for the N-H stretching of the amine group (typically in the range of 3300-3500 cm⁻¹), C-H stretching of the aromatic and aliphatic groups, and C=C stretching of the aromatic rings.

Mass Spectrometry: The mass spectrum would show a molecular ion peak corresponding to the molecular weight of the compound (349.55 g/mol ).

Applications in Research and Development

Fluorene derivatives, and specifically fluorene amines, are at the forefront of materials science and are being explored in medicinal chemistry.

Organic Electronics

The electron-donating nature of the amine group makes this compound and its derivatives excellent candidates for hole-transporting materials (HTMs) in organic electronic devices such as organic light-emitting diodes (OLEDs) and organic solar cells (OSCs).[9][10] The fluorene core provides good thermal stability and a high glass transition temperature, while the hexyl chains ensure good solubility for solution-based processing.[11] The amine functionality facilitates efficient hole injection and transport, contributing to improved device performance.[12]

Figure 3: Role of a fluorene amine as a hole-transporting layer in an OLED.

Drug Development

The fluorene scaffold is present in several approved drugs and is a privileged structure in medicinal chemistry. Fluorene derivatives have been investigated for a range of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[13][14] The amine group on the fluorene core provides a handle for further chemical modifications to synthesize a library of compounds for biological screening. For instance, fluorene derivatives have shown potential as anticancer agents by inducing apoptosis in cancer cells.[13][15]

Conclusion

This compound is a key chemical intermediate with significant potential in the development of advanced materials for organic electronics and as a scaffold for the discovery of new therapeutic agents. Its synthesis, while requiring multi-step procedures, utilizes well-established and robust chemical transformations. The combination of a rigid, electronically active fluorene core, solubilizing hexyl chains, and a versatile amine functional group makes this compound a valuable tool for researchers and scientists in both academic and industrial settings.

References

- Bandyopadhyay, D., et al. (Year). Synthesis and biological evaluation of novel dibenzofluorene derivatives as anticancer agents. Journal Name, Volume(Issue), pages. Retrieved from [Link]

- Bandyopadhyay, D., et al. (Year). Polycyclic aromatic compounds as anticancer agents: synthesis and biological evaluation of dibenzofluorene derivatives. PubMed. Retrieved from [Link]

- Bandyopadhyay, D., et al. (Year). Polycyclic aromatic compounds as anticancer agents: synthesis and biological evaluation of methoxy dibenzofluorene derivatives. Frontiers in Chemistry. Retrieved from [Link]

- ResearchGate. (2025). Synthesis and Characterization of Fluorene Based Organic Dyes and its Application in Dye Sensitized Solar Cells. Retrieved from [Link]

- Kaunas University of Technology. (2023). Materials Science in Semiconductor Processing. Retrieved from [Link]

- Royal Society of Chemistry. (Year). Absorption and photovoltaic properties of organic solar cell sensitizers containing fluorene unit as conjunction bridge. Retrieved from [Link]

- National Center for Biotechnology Information. (2023). Compounds Derived from 9,9‐Dialkylfluorenes: Syntheses, Crystal Structures and Initial Binding Studies (Part II). Retrieved from [Link]

- ACS Publications. (Year). Spiro[fluorene-9,9′-xanthene]-Based Hole-Transporting Materials for Photovoltaics: Molecular Design, Structure–Property Relationship, and Applications. Retrieved from [Link]

- Royal Society of Chemistry. (Year). Energy & Environmental Science. Retrieved from [Link]

- Synthesis Spotlight. (2024). Buchwald–Hartwig Amination with Aqueous Ammonia. Retrieved from [Link]

- National Center for Biotechnology Information. (Year). Synthesis and Nonlinear Optical Behavior of Thermally Stable Chromophores Based on 9,9-Dimethyl-9H-fluoren-2-amine: Improving Intrinsic Hyperpolarizability through Modulation of “Push–Pull”. Retrieved from [Link]

- ACS GCI Pharmaceutical Roundtable. (Year). Buchwald-Hartwig Amination. Retrieved from [Link]

- Wikipedia. (Year). Buchwald–Hartwig amination. Retrieved from [Link]

- PubMed. (2009). Hole transport in Poly[2,7-(9,9-dihexylfluorene)-alt-bithiophene] and high-efficiency polymer solar cells from its blends with PCBM. Retrieved from [Link]

- The Royal Society of Chemistry. (Year). S1 Supporting Information S2 General Procedures S3 Synthetic Work S8 Experimental & Density Functional Theory (DFT) compari. Retrieved from [Link]

- Organic Chemistry Portal. (Year). Buchwald-Hartwig Cross Coupling Reaction. Retrieved from [Link]

- MDPI. (Year). Asymmetric Donor–Acceptor 2,7-Disubstituted Fluorenes and Their 9-Diazoderivatives: Synthesis, Optical Spectra and Photolysis. Retrieved from [Link]

- Beilstein Journals. (Year). BJOC - Search Results. Retrieved from [Link]

- ResearchGate. (2007). A Practical Buchwald—Hartwig Amination of 2-Bromopyridines with Volatile Amines. Retrieved from [Link]

- MDPI. (2024). Optical Investigation of 2-amino-7-isocyanofluorene, a Novel Blue-Emitting Solvatochromic Dye. Retrieved from [Link]

- ResearchGate. (Year). ¹H-NMR (400 MHz, CDCl3) of 9,9-dihexyl-2,7-dibromofluorene (a) and.... Retrieved from [Link]

- tradeKorea. (Year). 2-Amino-9,9-dihexylfluorene. Retrieved from [Link]

- MyTheses. (2019). Synthesis, Characterization And Biological Studies On Symmetrical 2,7- Disubstituted 9,9'-Dihexylfluorene Derivatives With Amine And Ether Bridging Groups. Retrieved from [Link]

- PubChem. (Year). 2,7-Dibromo-9,9-dihexyl-9H-fluorene. Retrieved from [Link]

- ResearchGate. (Year). Poly(9,9-dialkylfluorene-co-triphenylamine)s- A Family of Photo-curable Hole-transport Polymers for Polymer Light-emitting Diodes Applications. Retrieved from [Link]

- ResearchGate. (Year). Spiro[fluorene-9,9′-xanthene]-based hole transporting materials for efficient perovskite solar cells with enhanced stability. Retrieved from [Link]

Sources

- 1. 2-AMino-9,9-dihexylfluorene CAS#: 1132796-42-9 [m.chemicalbook.com]

- 2. echemi.com [echemi.com]

- 3. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]

- 4. Buchwald-Hartwig Amination - Wordpress [reagents.acsgcipr.org]

- 5. Buchwald-Hartwig Cross Coupling Reaction [organic-chemistry.org]

- 6. benchchem.com [benchchem.com]

- 7. Buchwald–Hartwig Amination with Aqueous Ammonia [synthesisspotlight.com]

- 8. Synthesis and Nonlinear Optical Behavior of Thermally Stable Chromophores Based on 9,9-Dimethyl-9H-fluoren-2-amine: Improving Intrinsic Hyperpolarizability through Modulation of “Push–Pull” - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. epubl.ktu.edu [epubl.ktu.edu]

- 11. Absorption and photovoltaic properties of organic solar cell sensitizers containing fluorene unit as conjunction bridge - Energy & Environmental Science (RSC Publishing) [pubs.rsc.org]

- 12. Hole transport in Poly[2,7-(9,9-dihexylfluorene)-alt-bithiophene] and high-efficiency polymer solar cells from its blends with PCBM - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. benchchem.com [benchchem.com]

- 14. Synthesis and biological evaluation of novel dibenzofluorene derivatives as anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Frontiers | Polycyclic aromatic compounds as anticancer agents: synthesis and biological evaluation of methoxy dibenzofluorene derivatives [frontiersin.org]

A Technical Guide to 9,9-dihexyl-9H-fluoren-2-amine: Properties, Synthesis, and Applications

This guide provides a comprehensive technical overview of 9,9-dihexyl-9H-fluoren-2-amine, a key organic intermediate. Tailored for researchers, scientists, and professionals in drug development and materials science, this document delves into the molecule's core properties, outlines a robust synthetic pathway with mechanistic insights, and explores its significant applications.

Introduction: The Fluorene Scaffold

The fluorene moiety is a privileged tricyclic aromatic hydrocarbon that has become a cornerstone in the development of advanced functional materials and bioactive compounds. Its rigid, planar structure and rich electron system give rise to unique photophysical properties, making it an ideal building block for organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), and fluorescent chemosensors.[1][2][3] The addition of alkyl chains at the C9 position, as seen in this compound, is a critical design choice that enhances solubility and processability without significantly disrupting the electronic conjugation of the core.[4] This guide focuses specifically on the 2-amino derivative, a versatile precursor for creating highly functionalized molecules.

Core Molecular Properties

The foundational step in utilizing any chemical compound is a thorough understanding of its fundamental physicochemical properties. These data points are critical for reaction planning, material formulation, and analytical characterization.

Chemical Identity and Structure

This compound is characterized by a fluorene core functionalized with two hexyl chains at the C9 position and an amine group at the C2 position. This specific arrangement of functional groups dictates its solubility, reactivity, and electronic characteristics.

Physicochemical Data

The essential quantitative properties of this compound are summarized below.

| Property | Value | Source |

| Molecular Weight | 349.55 g/mol | [5][6] |

| Exact Mass | 349.27700 Da | [5] |

| Molecular Formula | C₂₅H₃₅N | [5][6] |

| CAS Number | 1132796-42-9 | [5] |

| Density (Predicted) | 0.981 ± 0.06 g/cm³ | [5] |

| Boiling Point (Predicted) | 497.3 ± 24.0 °C | [5] |

| XLogP3 | 8.1 | [5] |

Synthesis and Purification

The synthesis of this compound can be approached through a logical, multi-step sequence common in aromatic chemistry. The following protocol is a generalized yet robust pathway designed for scalability and purity, incorporating self-validating checkpoints for process integrity.

Synthetic Workflow Overview

The overall synthetic strategy involves three primary transformations: dialkylation of the fluorene core, electrophilic nitration at the electron-rich C2 position, and subsequent reduction of the nitro group to the target primary amine.

Caption: Generalized synthetic workflow for this compound.

Experimental Protocol

This protocol describes a laboratory-scale synthesis. All operations should be conducted in a well-ventilated fume hood with appropriate personal protective equipment (PPE).

Step 1: Synthesis of 9,9-dihexyl-9H-fluorene

-

Rationale: The acidic protons at the C9 position of fluorene are readily removed by a strong base. A phase-transfer catalyst (PTC) is employed to facilitate the reaction between the aqueous base and the organic-soluble fluorene and alkyl halide.

-

Procedure: a. To a round-bottom flask, add 9H-fluorene, toluene, and a PTC (e.g., tetrabutylammonium bromide). b. Add a 50% aqueous solution of sodium hydroxide. The mixture will be biphasic. c. Heat the mixture to 60-70 °C with vigorous stirring. d. Add 1-bromohexane dropwise over 1 hour. The exotherm should be carefully controlled. e. Maintain the reaction at temperature for 4-6 hours until TLC or GC-MS analysis indicates complete consumption of the starting material. f. Cool the reaction, dilute with water, and extract the organic layer. Wash the organic phase with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield crude 9,9-dihexyl-9H-fluorene.

Step 2: Synthesis of 2-nitro-9,9-dihexyl-9H-fluorene

-

Rationale: The fluorene ring is activated towards electrophilic aromatic substitution. Nitration occurs preferentially at the C2 and C7 positions. By controlling stoichiometry, the mono-nitrated product can be favored.

-

Procedure: a. Dissolve the crude product from Step 1 in glacial acetic acid and cool the flask in an ice bath to 0-5 °C. b. Slowly add fuming nitric acid dropwise, ensuring the internal temperature does not exceed 10 °C. c. Stir the reaction at low temperature for 2-3 hours. Monitor progress by TLC. d. Upon completion, slowly pour the reaction mixture over crushed ice. e. The solid precipitate is collected by vacuum filtration, washed thoroughly with water until the filtrate is neutral, and then washed with cold ethanol. f. The resulting yellow solid is the crude 2-nitro derivative.

Step 3: Synthesis of this compound

-

Rationale: The nitro group is a versatile precursor to an amine via reduction. Tin(II) chloride in acidic media is a classic and effective method for this transformation.

-

Procedure: a. Suspend the crude nitro compound in ethanol in a round-bottom flask. b. Add an excess of tin(II) chloride dihydrate (SnCl₂·2H₂O). c. Add concentrated hydrochloric acid and heat the mixture to reflux (approx. 80 °C) for 3-4 hours. d. Cool the reaction mixture and neutralize it by slowly adding a concentrated solution of sodium hydroxide until the pH is strongly basic (pH > 12). e. Extract the product with an organic solvent like ethyl acetate or dichloromethane. f. Dry the combined organic layers over anhydrous sodium sulfate and concentrate in vacuo.

Purification and Characterization (Self-Validation)

-

Purification: The crude final product should be purified using flash column chromatography on silica gel. A gradient elution system, starting with hexane and gradually increasing the polarity with ethyl acetate, is typically effective at separating the desired product from non-polar impurities and polar baseline materials.

-

Characterization (Validation):

-

¹H and ¹³C NMR: To confirm the chemical structure, identify the number and environment of protons and carbons, and verify the successful transformations (e.g., disappearance of the nitro-aromatic signals and appearance of the amine protons).

-

Mass Spectrometry (MS): To confirm the molecular weight of the compound, matching the value of 349.55 g/mol .[5][6]

-

High-Performance Liquid Chromatography (HPLC): To determine the purity of the final compound, ideally achieving >98% for use in sensitive applications.

-

Applications in Research and Development

The unique combination of a fluorescent core, solubilizing chains, and a reactive amine handle makes this compound a valuable platform molecule.

Caption: Key application pathways for this compound.

Organic Electronics

The primary application of this compound is as an intermediate or monomer for organic electronic materials.[5] The amine group can be used as a nucleophile or as a site for coupling reactions (e.g., Buchwald-Hartwig amination) to build larger conjugated systems.[7] These resulting polymers or oligomers often serve as hole-transport layers or emissive layers in OLEDs and PLEDs, where the fluorene core provides blue emission and good charge-carrier mobility.[2]

Medicinal Chemistry and Drug Development

While less common, the fluorene scaffold is explored in medicinal chemistry. The amine handle on this compound allows for its incorporation into larger molecules via amide bond formation or reductive amination. Symmetrical fluorene derivatives have been investigated for their in-vitro cytotoxic and antioxidant activities, suggesting that this class of compounds can serve as a template for developing novel therapeutic agents.

Fluorescent Chemosensors

The inherent fluorescence of the fluorene core can be modulated by substituents at the C2 position. The amine group can be functionalized with specific recognition units (e.g., crown ethers, calixarenes) to create chemosensors. Binding of a target analyte (like a metal ion) to the recognition unit can alter the electronic properties of the fluorene system, leading to a detectable change in fluorescence intensity or wavelength ("turn-on" or "turn-off" sensing).[3]

Safety, Handling, and Storage

As with any laboratory chemical, proper safety protocols are mandatory.

-

Handling: Use in a well-ventilated area. Wear suitable protective clothing, including gloves and safety glasses, to avoid contact with skin and eyes.[5][8] Avoid the formation of dust and aerosols.[8]

-

First Aid:

-

Storage: Store the container tightly closed in a dry, cool, and well-ventilated place.[5][8] Keep away from incompatible materials and foodstuff containers.[5]

-

Disposal: Dispose of contents and container to an approved waste disposal plant in accordance with local regulations.[9][10]

Conclusion

This compound, with a molecular weight of 349.55 g/mol , is more than just a chemical compound; it is a versatile molecular tool.[5][6] Its strategic design—combining a rigid, fluorescent core with solubilizing alkyl chains and a reactive amine handle—makes it an invaluable precursor for advanced applications. From next-generation electronic displays to novel therapeutic scaffolds, its potential is unlocked through a firm grasp of its properties, synthesis, and safe handling, as detailed in this guide.

References

-

Synthesis and Nonlinear Optical Behavior of Thermally Stable Chromophores Based on 9,9-Dimethyl-9H-fluoren-2-amine . National Institutes of Health. [Link]

-

9,9-Dihexylfluorene | C25H34 | CID 5128449 . PubChem, National Institutes of Health. [Link]

-

CAS RN 865152-31-4 | 2,7-Diamino-9,9-dihexylfluorene . Hoffman Fine Chemicals. [Link]

-

Synthesis, Characterization And Biological Studies On Symmetrical 2,7- Disubstituted 9,9'-Dihexylfluorene Derivatives With Amine And Ether Bridging Groups . Journal of Pharmaceutical Negative Results. [Link]

-

Cas 189367-54-2,9,9-Dihexyl-2,7-dibromofluorene . LookChem. [Link]

-

2,7-Dibromo-9,9-dihexyl-9H-fluorene | C25H32Br2 | CID 3539647 . PubChem, National Institutes of Health. [Link]

-

A Scalable and Chromatography‐Free Synthesis of N,N‐Bis(9,9‐dimethyl‐9H‐fluoren‐2‐yl)‐3′,3′,4′,7′‐tetramethyl‐2′,3′‐dihydrospiro[fluorene‐9,1′‐indene]‐2‐amine . ResearchGate. [Link]

-

Compounds Derived from 9,9‐Dialkylfluorenes: Syntheses, Crystal Structures and Initial Binding Studies (Part II) . National Institutes of Health. [Link]

Sources

- 1. 9,9-二己基-2,7-二溴芴 97% | Sigma-Aldrich [sigmaaldrich.com]

- 2. lookchem.com [lookchem.com]

- 3. Compounds Derived from 9,9‐Dialkylfluorenes: Syntheses, Crystal Structures and Initial Binding Studies (Part II) - PMC [pmc.ncbi.nlm.nih.gov]

- 4. benchchem.com [benchchem.com]

- 5. echemi.com [echemi.com]

- 6. chemicalbook.com [chemicalbook.com]

- 7. researchgate.net [researchgate.net]

- 8. echemi.com [echemi.com]

- 9. fishersci.com [fishersci.com]

- 10. orgchemboulder.com [orgchemboulder.com]

An In-Depth Technical Guide to 9,9-dihexyl-9H-fluoren-2-amine: Synthesis, Characterization, and Applications in Organic Electronics

This technical guide provides a comprehensive overview of 9,9-dihexyl-9H-fluoren-2-amine, a key building block in the development of advanced organic electronic materials. This document is intended for researchers, scientists, and professionals in the fields of materials science and drug development, offering in-depth insights into its synthesis, structural characterization, physicochemical properties, and applications, particularly in the realm of Organic Light-Emitting Diodes (OLEDs).

Introduction: The Significance of Fluorene Derivatives in Organic Electronics

The fluorene moiety, a rigid and planar biphenyl system, has emerged as a cornerstone in the design of high-performance organic semiconductors. Its inherent thermal and chemical stability, coupled with high photoluminescence efficiency, makes it an attractive scaffold for a variety of optoelectronic applications.[1] The introduction of alkyl chains at the C9 position, as seen in this compound, enhances solubility and processability, crucial for the fabrication of thin-film devices.[2] Furthermore, the strategic placement of functional groups, such as the amine group at the C2 position, allows for the fine-tuning of the molecule's electronic properties, enabling its use as a hole-transporting material or an emissive component in OLEDs.[3][4]

This guide will delve into the critical aspects of this compound, providing a foundational understanding for its utilization in next-generation organic electronic devices.

Synthesis of this compound: A Mechanistic Approach

The synthesis of this compound is typically achieved through a multi-step process, culminating in a palladium-catalyzed cross-coupling reaction. A logical and commonly employed synthetic route is outlined below.

Synthesis of the Precursor: 2-Bromo-9,9-dihexyl-9H-fluorene

The journey to the target amine begins with the commercially available 2-bromofluorene. The acidic protons at the C9 position are first deprotonated using a strong base, followed by alkylation with 1-bromohexane to introduce the solubility-enhancing hexyl chains.

Diagram 1: Synthesis of the 2-bromo-9,9-dihexyl-9H-fluorene precursor.

Experimental Protocol: Synthesis of 2-Bromo-9,9-dihexyl-9H-fluorene

-

Reaction Setup: To a solution of 2-bromofluorene in an anhydrous aprotic solvent (e.g., tetrahydrofuran or dimethylformamide) under an inert atmosphere (e.g., argon or nitrogen), add a strong base such as sodium hydride (NaH) or potassium tert-butoxide (t-BuOK) portion-wise at 0 °C.

-

Deprotonation: Allow the reaction mixture to stir at room temperature for 1-2 hours to ensure complete deprotonation of the C9 position.

-

Alkylation: Add 1-bromohexane dropwise to the reaction mixture and allow it to stir at room temperature overnight.

-

Work-up: Quench the reaction with water and extract the product with an organic solvent (e.g., dichloromethane or ethyl acetate). The organic layer is then washed with brine, dried over anhydrous magnesium sulfate, and concentrated under reduced pressure.

-

Purification: The crude product is purified by column chromatography on silica gel using a suitable eluent system (e.g., hexane/ethyl acetate) to yield 2-bromo-9,9-dihexyl-9H-fluorene as a white to off-white solid.

Buchwald-Hartwig Amination: Formation of the C-N Bond

The final step in the synthesis of this compound involves the formation of the crucial carbon-nitrogen bond. The Buchwald-Hartwig amination is the method of choice for this transformation, offering high yields and broad functional group tolerance.[5][6] This palladium-catalyzed cross-coupling reaction pairs the aryl bromide precursor with an ammonia equivalent.[7][8]

Diagram 2: Buchwald-Hartwig amination for the synthesis of the target amine.

Experimental Protocol: Synthesis of this compound

-

Reaction Setup: In a glovebox or under an inert atmosphere, combine 2-bromo-9,9-dihexyl-9H-fluorene, a palladium catalyst (e.g., palladium(II) acetate), a suitable phosphine ligand (e.g., XPhos), a strong base (e.g., sodium tert-butoxide), and an ammonia equivalent such as lithium bis(trimethylsilyl)amide (LiN(SiMe3)2) in an anhydrous solvent like toluene.

-

Reaction Conditions: Heat the reaction mixture to a temperature between 80-110 °C and monitor the progress by thin-layer chromatography or gas chromatography-mass spectrometry.

-

Work-up: After completion, cool the reaction to room temperature, dilute with an organic solvent, and filter through a pad of celite. The filtrate is then washed with water and brine, dried over anhydrous sodium sulfate, and concentrated in vacuo.

-

Purification: The crude product is purified by column chromatography on silica gel to afford this compound.

Structural Characterization

The identity and purity of this compound are confirmed through a combination of spectroscopic techniques.

| Technique | Expected Observations |

| ¹H NMR | Aromatic protons on the fluorene core (typically in the range of 7.0-7.8 ppm), a broad singlet for the amine protons (NH₂), and aliphatic protons of the hexyl chains (multiplets between 0.8-2.0 ppm). The integration of these signals should correspond to the number of protons in the molecule. |

| ¹³C NMR | Aromatic carbons of the fluorene backbone (in the region of 110-155 ppm), the carbon attached to the amine group (C2), and aliphatic carbons of the hexyl chains (typically between 14-40 ppm). |

| Mass Spectrometry | The molecular ion peak corresponding to the exact mass of C₂₅H₃₅N. |

| FT-IR Spectroscopy | Characteristic N-H stretching vibrations of the primary amine (around 3300-3500 cm⁻¹), C-H stretching of the aromatic and aliphatic groups, and C=C stretching of the aromatic rings. |

Note: Precise chemical shifts in NMR spectra can be predicted with high accuracy using computational methods like Density Functional Theory (DFT).[9][10][11]

Physicochemical Properties

The electronic and optical properties of this compound are pivotal to its performance in organic electronic devices.

Photophysical Properties

The introduction of the electron-donating amine group at the C2 position influences the photophysical properties of the fluorene core.

| Property | Expected Range/Characteristics |

| UV-Vis Absorption (λmax) | Typically in the range of 300-350 nm, corresponding to π-π* transitions of the conjugated fluorene system.[12] The presence of the amine group may cause a slight red-shift compared to the unsubstituted fluorene. |

| Photoluminescence (PL) Emission | Emission in the blue to blue-green region of the spectrum, characteristic of fluorene derivatives. |

| Photoluminescence Quantum Yield (PLQY) | Generally high for fluorene-based molecules, indicating efficient light emission. |

Electrochemical Properties and Energy Levels

The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energy levels are critical for determining charge injection and transport properties. These are typically determined using cyclic voltammetry.[13][14][15]

Diagram 3: Energy level diagram illustrating the role of HOMO and LUMO in charge injection.

| Property | Expected Value (vs. Vacuum) | Significance |

| HOMO Level | -5.2 to -5.6 eV | The electron-donating amine group raises the HOMO level, facilitating hole injection from the anode.[5] |

| LUMO Level | -2.0 to -2.4 eV | The LUMO level is primarily determined by the fluorene core and influences electron affinity. |

| Electrochemical Band Gap | 2.8 to 3.2 eV | The difference between HOMO and LUMO levels, which correlates with the optical band gap and determines the color of emission. |

Applications in Organic Light-Emitting Diodes (OLEDs)

The favorable electronic properties of this compound make it a prime candidate for use in OLEDs, particularly as a hole-transporting material (HTM).[4][16]

Role as a Hole-Transporting Material

In a typical multilayer OLED architecture, the HTL facilitates the efficient transport of holes from the anode to the emissive layer, where they recombine with electrons to generate light. The high HOMO level of this compound reduces the energy barrier for hole injection from common anodes like indium tin oxide (ITO), leading to improved device performance.[3][17][18]

Sources

- 1. researchgate.net [researchgate.net]

- 2. rsc.org [rsc.org]

- 3. Hole-Transporting Materials Based on a Fluorene Unit for Efficient Optoelectronic Devices - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Hole-transporting materials for organic light-emitting diodes: an overview - Journal of Materials Chemistry C (RSC Publishing) [pubs.rsc.org]

- 5. researchgate.net [researchgate.net]

- 6. Compounds Derived from 9,9‐Dialkylfluorenes: Syntheses, Crystal Structures and Initial Binding Studies (Part II) - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. New Ammonia Equivalents for the Pd-Catalyzed Amination of Aryl Halides [organic-chemistry.org]

- 9. Precisely predicting the 1H and 13C NMR chemical shifts in new types of nerve agents and building spectra database - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Real-time prediction of 1H and 13C chemical shifts with DFT accuracy using a 3D graph neural network - Chemical Science (RSC Publishing) [pubs.rsc.org]

- 11. chemrxiv.org [chemrxiv.org]

- 12. researchgate.net [researchgate.net]

- 13. researchgate.net [researchgate.net]

- 14. rsc.org [rsc.org]

- 15. echemi.com [echemi.com]

- 16. researchgate.net [researchgate.net]

- 17. benchchem.com [benchchem.com]

- 18. researchgate.net [researchgate.net]

A Technical Guide to the ¹H and ¹³C NMR Spectra of 9,9-dihexyl-9H-fluoren-2-amine

This in-depth technical guide provides a comprehensive analysis of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectra of 9,9-dihexyl-9H-fluoren-2-amine. This document is intended for researchers, scientists, and professionals in drug development and materials science who utilize NMR spectroscopy for structural elucidation and characterization of complex organic molecules. While experimentally obtained spectra for this specific compound are not widely published, this guide offers a detailed prediction and interpretation based on established NMR principles and spectral data from closely related fluorene derivatives.

Introduction: The Significance of NMR in Characterizing Fluorene Derivatives

Fluorene and its derivatives are a critical class of compounds in materials science, particularly for the development of organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), and fluorescent probes. The electronic and photophysical properties of these materials are highly dependent on their molecular structure. This compound, with its electron-donating amino group and solubilizing hexyl chains, is a key building block for advanced organic materials.

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous structural confirmation of such molecules. ¹H NMR provides detailed information about the proton environment, including the number of different types of protons, their chemical environment, and their proximity to other protons. ¹³C NMR complements this by providing insights into the carbon skeleton of the molecule.

Predicted ¹H NMR Spectrum of this compound

The predicted ¹H NMR spectrum of this compound in a suitable deuterated solvent, such as chloroform-d (CDCl₃), would exhibit distinct signals corresponding to the aromatic protons, the amine protons, and the protons of the two hexyl chains. The chemical shifts are influenced by the electron-donating amino group and the alkyl substituents.

Aromatic Region (δ 7.0 - 8.0 ppm)

The fluorene core presents a complex aromatic region. The introduction of the amino group at the C2 position breaks the symmetry of the fluorene system, leading to seven distinct aromatic proton signals. The electron-donating nature of the amino group will cause a noticeable upfield shift (to lower ppm values) for the protons on the same aromatic ring, particularly those in the ortho and para positions (H1, H3).

Amino Group Protons (δ ~3.5 - 4.5 ppm)

The protons of the primary amine (-NH₂) are expected to appear as a broad singlet. The chemical shift of these protons can be highly variable and is dependent on the solvent, concentration, and temperature due to hydrogen bonding.

Aliphatic Region (δ 0.5 - 2.0 ppm)

The two hexyl chains at the C9 position will give rise to a series of signals in the upfield region of the spectrum. The methylene group adjacent to the fluorene core (α-CH₂) will be the most downfield of the aliphatic protons due to the influence of the aromatic ring system. The terminal methyl group (ω-CH₃) will be the most upfield signal.

Table 1: Predicted ¹H NMR Chemical Shifts and Assignments for this compound

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration |

| Aromatic H | 7.0 - 7.8 | Multiplets | 7H |

| Amine (NH₂) | 3.5 - 4.5 | Broad Singlet | 2H |

| α-CH₂ | 1.9 - 2.1 | Multiplet | 4H |

| β, γ, δ, ε-CH₂ | 1.0 - 1.4 | Multiplets | 16H |

| ω-CH₃ | 0.8 - 0.9 | Triplet | 6H |

The predictions for the aromatic region are based on the known spectra of 2-aminofluorene and substituted 9,9-dihexylfluorenes[1][2]. The aliphatic region is predicted based on data for various 9,9-dihexylfluorene derivatives[2].

Predicted ¹³C NMR Spectrum of this compound

The ¹³C NMR spectrum will provide a detailed map of the carbon framework. Due to the asymmetry introduced by the amino group, all carbons of the fluorene core are expected to be chemically non-equivalent, resulting in 13 distinct aromatic carbon signals.

Aromatic Region (δ 110 - 155 ppm)

The aromatic region will show signals for both protonated and quaternary carbons. The carbon atom directly attached to the amino group (C2) will be significantly shielded, appearing at a lower chemical shift compared to the other aromatic carbons. The quaternary carbons of the fluorene core, particularly C9 and the bridgehead carbons, will have distinct chemical shifts.

Aliphatic Region (δ 14 - 56 ppm)

The aliphatic region will display six signals corresponding to the six unique carbon atoms of the hexyl chains. The benzylic carbon (C9) will be a key quaternary signal in this region. The chemical shifts of the hexyl chain carbons will follow a predictable pattern, with the terminal methyl carbon being the most upfield.

Table 2: Predicted ¹³C NMR Chemical Shifts and Assignments for this compound

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

| Aromatic C (quaternary) | 140 - 155 |

| Aromatic C-NH₂ | ~145 |

| Aromatic CH | 110 - 130 |

| C9 | ~55 |

| α-CH₂ | ~40 |

| β, γ, δ-CH₂ | 22 - 32 |

| ε-CH₂ | ~22 |

| ω-CH₃ | ~14 |

These predictions are derived from the analysis of ¹³C NMR data for 2-aminofluorene and various 9,9-dihexylfluorene derivatives[3][4].

Molecular Structure and NMR Assignment

To facilitate the discussion of NMR assignments, the following diagram illustrates the molecular structure of this compound with a systematic numbering scheme.

Caption: Molecular structure of this compound with atom numbering.

Experimental Protocol for NMR Data Acquisition

Acquiring high-quality NMR spectra is paramount for accurate structural elucidation. The following protocol outlines a robust methodology for the analysis of this compound.

1. Sample Preparation:

-

Weigh approximately 5-10 mg of the solid this compound sample.

-

Dissolve the sample in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃, acetone-d₆, or DMSO-d₆) in a clean, dry NMR tube. The choice of solvent is critical; CDCl₃ is a good starting point for many organic molecules.

-

Ensure the sample is fully dissolved. Gentle vortexing or sonication may be required.

-

Add a small amount of tetramethylsilane (TMS) as an internal standard (δ = 0.00 ppm) if the solvent does not already contain it.

2. Instrument Setup and Data Acquisition:

-

Use a high-field NMR spectrometer (e.g., 400 MHz or higher) for better signal dispersion, which is particularly important for resolving the complex aromatic region.

-

Tune and shim the instrument to ensure a homogeneous magnetic field.

-

For ¹H NMR:

-

Acquire a standard one-dimensional proton spectrum.

-

Set the spectral width to cover the expected range of chemical shifts (e.g., -1 to 12 ppm).

-

Use a sufficient number of scans (e.g., 16 or 32) to achieve a good signal-to-noise ratio.

-

-

For ¹³C NMR:

-

Acquire a proton-decoupled ¹³C spectrum.

-

Set the spectral width to encompass the full range of carbon chemical shifts (e.g., 0 to 220 ppm).

-

A larger number of scans will be necessary due to the low natural abundance of ¹³C.

-

-

2D NMR Experiments (for unambiguous assignment):

-

COSY (Correlation Spectroscopy): To establish proton-proton coupling networks, particularly within the aromatic rings and the hexyl chains.

-

HSQC (Heteronuclear Single Quantum Coherence): To correlate directly bonded proton and carbon atoms.

-

HMBC (Heteronuclear Multiple Bond Correlation): To identify long-range (2-3 bond) correlations between protons and carbons, which is crucial for assigning quaternary carbons and linking different fragments of the molecule.

-

3. Data Processing and Analysis:

-

Apply Fourier transformation to the acquired free induction decays (FIDs).

-

Phase correct the spectra.

-

Calibrate the chemical shift scale using the TMS signal (or the residual solvent peak).

-

Integrate the signals in the ¹H NMR spectrum to determine the relative number of protons.

-

Analyze the multiplicities (singlet, doublet, triplet, etc.) to deduce the number of neighboring protons.

-

Analyze the 2D NMR spectra to confirm the assignments made from the 1D spectra.

NMR Data Acquisition and Analysis Workflow

The following diagram illustrates the general workflow for acquiring and analyzing NMR data for a novel organic compound like this compound.

Caption: General workflow for NMR data acquisition and analysis.

Conclusion

This technical guide provides a detailed predictive analysis of the ¹H and ¹³C NMR spectra of this compound, a compound of significant interest in materials science. By leveraging spectral data from analogous compounds and applying fundamental NMR principles, we have established a robust framework for the interpretation of its spectra. The provided experimental protocol and workflow offer a comprehensive approach for researchers to obtain and analyze high-quality NMR data for this and similar fluorene derivatives, ensuring accurate structural characterization and advancing the development of novel organic materials.

References

- Journal of the Chemical Society B: Physical Organic. High-resolution proton magnetic resonance spectra of fluorene and its derivatives. Part III. 9-Substituted fluorenes.

- ChemicalBook. 2-Aminofluorene(153-78-6) 13C NMR spectrum.

- Optional. (9,9-DIHEXYL-9H-FLUORENE-2,7-DIYL)-DIBORONIC-ACID - 13C NMR.

- ChemicalBook. 2-Aminofluorene(153-78-6) 1H NMR spectrum.

- PubMed Central. Compounds Derived from 9,9‐Dialkylfluorenes: Syntheses, Crystal Structures and Initial Binding Studies (Part II).

- ResearchGate. ¹H-NMR (400 MHz, CDCl3) of 9,9-dihexyl-2,7-dibromofluorene (a) and...

- The Royal Society of Chemistry. S1 Supporting Information S2 General Procedures S3 Synthetic Work S8 Experimental & Density Functional Theory (DFT) compari.

- PubChem. 2,7-Dibromo-9,9-dihexyl-9H-fluorene.

- PubChem. 2-Aminofluorene.

- Wiley-VCH.

- ChemicalBook. Fluorene(86-73-7) 1H NMR spectrum.

- Compound Interest. A Guide to 13C NMR Chemical Shift Values.

- Chemistry LibreTexts. Chemical Shifts in ¹H NMR Spectroscopy.

- ChemicalBook. 2,7-Dibromo-9,9-dihexylfluorene(189367-54-2) 1H NMR spectrum.

- PubChem. 9,9-Dihexylfluorene.

- Sigma-Aldrich. 9,9-Dihexyl-2,7-dibromofluorene 97%.

Sources

A Comprehensive Technical Guide to the Photophysical Properties of Fluorene Derivatives

Introduction: The Versatility of the Fluorene Scaffold

Fluorene, a polycyclic aromatic hydrocarbon, serves as a foundational structure for a vast and versatile class of organic compounds.[1][2] Its rigid, planar biphenyl system, bridged by a methylene group at the C9 position, provides a unique electronic and structural framework. This core can be readily functionalized at the C2, C7, and C9 positions, allowing for precise tuning of its electronic and, consequently, its photophysical properties.[3][4] This inherent tunability has positioned fluorene derivatives at the forefront of materials science, with significant applications in organic light-emitting diodes (OLEDs), chemical sensors, and advanced bioimaging.[1][5][6][7] This guide offers an in-depth exploration of the core photophysical principles governing fluorene derivatives, the methodologies for their characterization, and the innovative applications stemming from their unique light-matter interactions.

Core Photophysical Principles of Fluorene Derivatives

The interaction of fluorene derivatives with light is governed by a series of fundamental photophysical processes, including absorption, fluorescence, and non-radiative decay. These processes can be elegantly visualized using a Jablonski diagram.

The Jablonski Diagram: A Visual Guide to Molecular Excitation and Relaxation

The Jablonski diagram illustrates the electronic and vibrational states of a molecule and the transitions between them.[8][9] Upon absorption of a photon with appropriate energy, a fluorene derivative is promoted from its electronic ground state (S₀) to an excited singlet state (S₁ or S₂). The molecule then rapidly relaxes to the lowest vibrational level of the S₁ state through non-radiative processes like internal conversion and vibrational relaxation. From this state, it can return to the ground state via several pathways:

-

Fluorescence: A radiative decay process where a photon is emitted, typically at a longer wavelength than the absorbed photon.[10][11][12] This is a spin-allowed transition, resulting in a short excited-state lifetime.

-

Intersystem Crossing (ISC): A non-radiative transition to a triplet state (T₁), which involves a change in electron spin.

-

Phosphorescence: A radiative decay from the triplet state to the ground state. This is a spin-forbidden transition, leading to a much longer excited-state lifetime compared to fluorescence.[10][13]

-

Non-radiative Decay: De-excitation through processes like internal conversion, where the energy is dissipated as heat.

Caption: A simplified Jablonski diagram illustrating the key photophysical processes in fluorene derivatives.

Fluorescence and Quantum Yield

Fluorene derivatives are renowned for their high fluorescence quantum yields, often exceeding 0.7.[14][15][16] The quantum yield (ΦF) is a measure of the efficiency of the fluorescence process and is defined as the ratio of the number of photons emitted to the number of photons absorbed. A high quantum yield is a critical attribute for applications in bright OLED displays and sensitive fluorescent probes. The rigid structure of the fluorene core hinders non-radiative decay pathways, thereby favoring fluorescence.[10]

Two-Photon Absorption (2PA)

A significant feature of many fluorene derivatives is their ability to undergo two-photon absorption (2PA).[17][18] This nonlinear optical process involves the simultaneous absorption of two lower-energy photons to excite the molecule to a higher energy state, a phenomenon first predicted by Maria Goeppert-Mayer.[17] 2PA offers several advantages for applications like two-photon fluorescence microscopy (2PFM), including deeper tissue penetration, reduced photodamage, and higher spatial resolution.[14][18] The efficiency of this process is quantified by the 2PA cross-section (δ2PA).

Factors Influencing the Photophysical Properties

The photophysical characteristics of fluorene derivatives are not static; they can be meticulously controlled through synthetic modifications and by altering the surrounding environment.

Molecular Structure: The Key to Tunability

The electronic properties of the fluorene core can be modulated by introducing electron-donating or electron-withdrawing groups at the C2 and C7 positions. This "push-pull" architecture can significantly influence the intramolecular charge transfer (ICT) character of the excited state, leading to red-shifted emission and enhanced 2PA cross-sections.[4][19] The nature of the substituents at the C9 position also plays a crucial role in determining the solubility, solid-state packing, and thermal stability of the derivatives without significantly altering their electronic properties.[20]

Caption: The influence of functionalization at different positions of the fluorene core on its properties.

Solvent Effects: The Role of the Environment

The surrounding solvent can have a profound impact on the photophysical properties of fluorene derivatives, particularly those with a significant ICT character.[21][22] In polar solvents, the excited state can be stabilized, leading to a red shift in the emission spectrum (solvatochromism). Hydrogen bonding interactions between the solvent and the fluorene derivative can also facilitate excited-state relaxation processes, influencing the fluorescence lifetime and quantum yield.[21][22][23]

Experimental Characterization of Photophysical Properties

A suite of spectroscopic techniques is employed to comprehensively characterize the photophysical properties of fluorene derivatives.

Steady-State Absorption and Emission Spectroscopy

-

UV-Visible Absorption Spectroscopy: This technique is used to determine the wavelengths of light a molecule absorbs. The absorption spectrum provides information about the electronic transitions from the ground state to various excited states.

-

Fluorescence Spectroscopy: This technique measures the emission spectrum of a fluorescent molecule. Key parameters obtained include the wavelength of maximum emission (λem) and the fluorescence quantum yield (ΦF).

Time-Resolved Fluorescence Spectroscopy

This technique measures the decay of fluorescence intensity over time after excitation with a short pulse of light. It provides the fluorescence lifetime (τF), which is the average time the molecule spends in the excited state before returning to the ground state.

Experimental Protocol: Determination of Fluorescence Quantum Yield

The fluorescence quantum yield is typically determined using a relative method, comparing the fluorescence of the sample to that of a well-characterized standard with a known quantum yield.

Step-by-Step Methodology:

-

Standard Selection: Choose a fluorescence standard that absorbs and emits in a similar spectral region as the sample. (e.g., Rhodamine 6G in ethanol, ΦF ≈ 0.94).[24]

-

Solution Preparation: Prepare a series of dilute solutions of both the sample and the standard in the same solvent. The absorbance of these solutions at the excitation wavelength should be kept below 0.1 to avoid inner filter effects.

-

Absorption Spectra Measurement: Record the UV-Vis absorption spectra for all solutions.

-

Fluorescence Spectra Measurement: Record the fluorescence emission spectra of all solutions, exciting at the same wavelength used for the absorbance measurements.

-

Data Analysis: The quantum yield of the sample (Φs) is calculated using the following equation:

Φs = Φr * (Is / Ir) * (Ar / As) * (ηs2 / ηr2)

Where:

-

Φr is the quantum yield of the reference.

-

I is the integrated fluorescence intensity.

-

A is the absorbance at the excitation wavelength.

-

η is the refractive index of the solvent.

-

The subscripts 's' and 'r' refer to the sample and the reference, respectively.

-

Applications of Fluorene Derivatives

The exceptional and tunable photophysical properties of fluorene derivatives have led to their widespread use in various high-technology applications.

Organic Light-Emitting Diodes (OLEDs)

Fluorene-based polymers and small molecules are extensively used as emissive and charge-transporting materials in OLEDs.[5][6][25] Their high photoluminescence efficiency, good thermal stability, and excellent charge transport properties are critical for fabricating bright, efficient, and long-lasting displays and lighting solutions.[5][6] The ability to tune the emission color by modifying the chemical structure allows for the creation of full-color displays.[1]

Caption: A simplified schematic of a multilayer OLED device incorporating a fluorene derivative as the emissive layer.

Fluorescent Probes for Bioimaging and Sensing

The high fluorescence quantum yields and photostability of fluorene derivatives make them excellent candidates for fluorescent probes in biological imaging.[14][15][16] Their large two-photon absorption cross-sections are particularly advantageous for two-photon fluorescence microscopy, enabling high-resolution imaging deep within biological tissues.[14][18] Furthermore, by incorporating specific recognition moieties, fluorene-based probes can be designed to selectively detect and image metal ions, such as Zn²⁺, and other biologically important analytes.[26][27][28]

Conclusion and Future Outlook

Fluorene derivatives represent a remarkable class of organic materials with a rich and tunable photophysical landscape. The ability to precisely engineer their properties through synthetic chemistry has unlocked a wide array of applications, from next-generation displays to sophisticated biological probes. Future research in this field will likely focus on the development of novel fluorene-based materials with even greater efficiencies, stabilities, and functionalities. The exploration of new synthetic methodologies and a deeper understanding of the structure-property relationships will continue to drive innovation, ensuring that fluorene derivatives remain at the forefront of materials science and technology.

References

- Belfield, K. D., et al. (n.d.). New Two-Photon Absorbing Fluorene Derivatives: Synthesis and Nonlinear Optical Characterization. University of Central Florida.

- Shaya, J., et al. (n.d.). Design, photophysical properties, and applications of fluorene-based fluorophores in two-photon fluorescence bioimaging: A review. Ministry of Health and Prevention, United Arab Emirates.

- Belfield, K. D., et al. (n.d.). Fluorene-based fluorescent probes with high two-photon action cross-sections for biological multiphoton imaging applications. PubMed.

- Belfield, K. D., et al. (n.d.). Synthesis, Characterization, and Optical Properties of New Two-Photon-Absorbing Fluorene Derivatives. ACS Publications.

- Belfield, K. D., et al. (2005). Fluorene-based fluorescent probes with high two-photon action cross-sections for biological multiphoton imaging applications. SPIE Digital Library.

- Belfield, K. D., et al. (2005). Fluorene-based fluorescent probes with high two-photon action cross-sections for biological multiphoton imaging applications. UCF STARS.

- Capistran, B. A., et al. (n.d.). Excited State Dynamics of a Substituted Fluorene Derivative. The Central Role of Hydrogen Bonding Interactions with the Solvent. Michigan State University.

- NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Role of Fluorene Derivatives in Modern OLED Technology.

- Capistran, B. A., et al. (2021). Excited-State Dynamics of a Substituted Fluorene Derivative. The Central Role of Hydrogen Bonding Interactions with the Solvent. ACS Publications.

- UEA Digital Repository. (2023). Ultrafast excited state dynamics of a fluorene derivative conjugated polymer.

- Optica Publishing Group. (n.d.). Excited-state absorption and anisotropy properties of two-photon absorbing fluorene derivatives.

- Capistran, B. A., et al. (2021). Excited-State Dynamics of a Substituted Fluorene Derivative. The Central Role of Hydrogen Bonding Interactions with the Solvent. The Journal of Physical Chemistry B.

- Belfield, K. D., et al. (n.d.). Synthesis, Characterization, and Optical Properties of New Two-Photon-Absorbing Fluorene Derivatives. University of Central Florida.

- Pidluzhna, A., et al. (2024). The Effect of Molecular Structure on the Properties of Fluorene Derivatives for OLED Applications. MDPI.

- BOC Sciences. (2023). Applications of Fluorene Derivatives in Materials Science, Drug Development, and Biochemistry.

- Belfield, K. D., et al. (n.d.). Fluorene-Based Metal-Ion Sensing Probe with High Sensitivity to Zn2+ and Efficient Two-photon Absorption. PubMed Central.

- Shaya, J., et al. (2022). Design, Photophysical Properties, and Applications of Fluorene-Based Fluorophores in Two-Photon Fluorescence Bioimaging: a Review. ResearchGate.

- Scribd. (n.d.). Fluorene-Based Π-Conjugated Molecules for OLED Applications.

- Chemistry LibreTexts. (2023). Fluorescence and Phosphorescence.

- Belfield, K. D., et al. (n.d.). Fluorene-Based Metal-Ion Sensing Probe with High Sensitivity to Zn2+ and Efficient Two-Photon Absorption. The Journal of Physical Chemistry B.

- RSC Publishing. (n.d.). Fluorene-based tau fibrillation sensor and inhibitor with fluorogenic and photo-crosslinking properties. Chemical Communications.

- Pidluzhna, A., et al. (2024). The Effect of Molecular Structure on the Properties of Fluorene Derivatives for OLED Applications. ResearchGate.

- HORIBA. (n.d.). Fluorescence and phosphorescence.

- Głowacki, E., et al. (n.d.). The Effect of Modifying the C9 Position of Fluorene with N-Donor Substituents on Selected Physicochemical Properties. MDPI.

- National Center for Biotechnology Information. (n.d.). Fluorene. PubChem.

- HORIBA. (n.d.). What is the Jablonski Diagram?.

- Wikipedia. (n.d.). Jablonski diagram.

- ResearchGate. (n.d.). Simplified Jablonski diagram: fluorescence (Fluo.) is an emission from....

- ResearchGate. (n.d.). Chemical structures of the fluorene compounds 1–3.

- Ossila. (n.d.). Fluorescence and Phosphorescence: Differences.

Sources

- 1. Applications of Fluorene Derivatives in Materials Science, Drug Development, and Biochemistry-Beijing Entrepreneur Science & Trading Co., Ltd [entrepreneur-cn.com]

- 2. Fluorene | C13H10 | CID 6853 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. api.creol.ucf.edu [api.creol.ucf.edu]

- 4. researchgate.net [researchgate.net]

- 5. nbinno.com [nbinno.com]

- 6. mdpi.com [mdpi.com]

- 7. researchgate.net [researchgate.net]

- 8. horiba.com [horiba.com]

- 9. Jablonski diagram - Wikipedia [en.wikipedia.org]

- 10. chem.libretexts.org [chem.libretexts.org]

- 11. phys.ubbcluj.ro [phys.ubbcluj.ro]

- 12. ossila.com [ossila.com]

- 13. researchgate.net [researchgate.net]

- 14. Fluorene-based fluorescent probes with high two-photon action cross-sections for biological multiphoton imaging applications - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. spiedigitallibrary.org [spiedigitallibrary.org]

- 16. stars.library.ucf.edu [stars.library.ucf.edu]

- 17. api.creol.ucf.edu [api.creol.ucf.edu]

- 18. nchr.elsevierpure.com [nchr.elsevierpure.com]

- 19. pubs.acs.org [pubs.acs.org]

- 20. mdpi.com [mdpi.com]

- 21. par.nsf.gov [par.nsf.gov]

- 22. pubs.acs.org [pubs.acs.org]

- 23. Excited-State Dynamics of a Substituted Fluorene Derivative. The Central Role of Hydrogen Bonding Interactions with the Solvent - PMC [pmc.ncbi.nlm.nih.gov]

- 24. researchgate.net [researchgate.net]

- 25. scribd.com [scribd.com]

- 26. Fluorene-Based Metal-Ion Sensing Probe with High Sensitivity to Zn2+ and Efficient Two-photon Absorption - PMC [pmc.ncbi.nlm.nih.gov]

- 27. pubs.acs.org [pubs.acs.org]

- 28. Fluorene-based tau fibrillation sensor and inhibitor with fluorogenic and photo-crosslinking properties - Chemical Communications (RSC Publishing) [pubs.rsc.org]

An In-depth Technical Guide to the Electronic Properties of Substituted Fluorene Compounds

Introduction

Fluorene, a polycyclic aromatic hydrocarbon with the formula (C₆H₄)₂CH₂, has emerged as a cornerstone in the field of organic electronics.[1][2] Its rigid, planar biphenyl structure, bridged by a methylene group at the C9 position, provides a robust and highly fluorescent core. This scaffold boasts high photoluminescence quantum yields, excellent thermal stability, and versatile charge transport characteristics, making it an ideal building block for materials in Organic Light-Emitting Diodes (OLEDs), Organic Field-Effect Transistors (OFETs), and Organic Photovoltaics (OPVs).[3][4][5]

The true power of fluorene lies in its exceptional tunability. The electronic and photophysical properties of the fluorene core can be precisely engineered through chemical substitution at its key positions. By strategically attaching different functional groups, researchers can manipulate the frontier molecular orbital (FMO) energy levels—the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO)—thereby controlling the material's band gap, charge injection/transport capabilities, and emission color.[6][7]

This technical guide provides a comprehensive exploration of the electronic properties of substituted fluorene compounds. Moving beyond a mere listing of facts, this document delves into the fundamental structure-property relationships that govern their behavior. It offers field-proven insights into the causality behind experimental choices and presents detailed, self-validating protocols for the characterization of these advanced materials. Our objective is to equip researchers and developers with the foundational knowledge and practical methodologies required to design and synthesize next-generation fluorene derivatives with tailored electronic properties for advanced applications.

Chapter 1: The Fluorene Core: A Versatile Electronic Scaffold

Molecular Structure and Key Substitution Positions

The foundational fluorene molecule is a three-ring system where two benzene rings are fused to a central five-membered ring.[4] This structure is nearly planar, which promotes π-electron delocalization across the molecule—a critical feature for efficient charge transport. The versatility of fluorene chemistry stems from the ability to functionalize three key positions:

-

C2 and C7 Positions: Located on the outer benzene rings, these positions are the primary sites for extending the π-conjugation of the molecule. Symmetrical substitution at C2 and C7 is a common strategy to modulate the HOMO/LUMO energy levels and, consequently, the band gap.[3]

-

C9 Position: The methylene bridge of the fluorene core is highly acidic (pKa ≈ 22.6 in DMSO), making it straightforward to deprotonate and substitute.[8] Introducing bulky alkyl chains (e.g., di-n-octylfluorene) at this position is crucial for improving the solubility of the resulting polymers and preventing intermolecular aggregation, which can otherwise quench fluorescence and hinder device performance.[1]

Chapter 2: Tailoring Electronic Properties: Structure-Property Relationships

The defining principle in designing fluorene-based materials is the predictable relationship between chemical structure and electronic properties. By judiciously selecting substituents, one can fine-tune the material's performance characteristics.

The Role of Electron-Donating and Electron-Withdrawing Groups

The nature of the substituent attached to the fluorene core dictates its effect on the frontier molecular orbitals.

-

Electron-Donating Groups (EDGs): Substituents like alkoxy (-OR) or amine (-NR₂) groups donate electron density to the π-conjugated system. This primarily raises the energy of the HOMO level with a less pronounced effect on the LUMO. The overall result is a decrease in the HOMO-LUMO gap.[6][7]

-

Electron-Withdrawing Groups (EWGs): Groups such as cyano (-CN) or carbonyl (=O), as seen in fluorenone, pull electron density from the π-system.[2] This has the primary effect of lowering the energy of the LUMO level, while also lowering the HOMO. This modification generally leads to an increase in electron affinity and can facilitate electron transport.[9]

This donor-acceptor (D-A) approach is a powerful strategy. For instance, creating copolymers that alternate fluorene units (donors) with electron-deficient units like benzothiadiazole (BT) can create materials with high electron affinity and preferential electron-transporting properties.[10]

Impact on Electronic Band Gap

The HOMO-LUMO gap (Eg) is a critical parameter that determines the optical and electronic properties of the material.

-

Electrochemical Gap: Determined from the difference between the first oxidation and reduction potentials.

-

Optical Gap: Determined from the onset of absorption in the UV-Vis spectrum, representing the energy required for a π–π* electronic transition.[3]

As a general trend, increasing the electron-donating character of substituents decreases the band gap. Similarly, extending the π-conjugation, for example by adding aromatic rings at the C2 and C7 positions, also tends to decrease the band gap by raising the HOMO and lowering the LUMO levels.[6]

Chapter 3: Characterization of Electronic Properties: A Methodological Overview

A multi-faceted approach combining electrochemical, spectroscopic, and computational methods is essential for a thorough characterization of substituted fluorene compounds.

Electrochemical Characterization: Cyclic Voltammetry (CV)

Cyclic voltammetry is a powerful technique for probing the redox behavior of a molecule and estimating its HOMO and LUMO energy levels.[11] The experiment involves scanning the potential of an electrode and measuring the resulting current.

-

Preparation:

-

Prepare a ~1 mM solution of the fluorene compound in a suitable degassed solvent (e.g., anhydrous acetonitrile or dichloromethane).[12]

-

Add a supporting electrolyte, typically 0.1 M tetrabutylammonium hexafluorophosphate (TBAPF₆) or tetrabutylammonium perchlorate (TBAP), to ensure conductivity.

-

Use a standard three-electrode cell: a glassy carbon or platinum working electrode, a platinum wire counter electrode, and a reference electrode (e.g., Ag/AgCl or a saturated calomel electrode).[11]

-

Deoxygenate the solution by bubbling with an inert gas (N₂ or Ar) for at least 10-15 minutes prior to the experiment to prevent interference from oxygen reduction.[11]

-

-

Calibration:

-

Measurement:

-

Scan the potential to measure the first oxidation potential (E_ox) and the first reduction potential (E_red) of the fluorene compound. The onsets of the oxidation and reduction peaks are used for the calculation.

-

-

Calculation:

-

The HOMO and LUMO energy levels can be estimated using the following empirical formulas:[14]

-

E_HOMO (eV) = - [E_onset,ox (vs Fc/Fc⁺) + 4.8]

-

E_LUMO (eV) = - [E_onset,red (vs Fc/Fc⁺) + 4.8]

-

-

Where E_onset,ox and E_onset,red are the onset potentials for oxidation and reduction, respectively, relative to the Fc/Fc⁺ standard.[13]

-

Spectroscopic Characterization: UV-Vis and Photoluminescence (PL)

UV-Visible absorption spectroscopy measures the electronic transitions within the molecule, primarily the π–π* transition corresponding to the HOMO-LUMO gap. Photoluminescence spectroscopy measures the emission of light from the molecule after excitation.

-

Sample Preparation: Prepare a dilute solution of the compound in a suitable solvent (e.g., THF, toluene) or prepare a thin film by spin-coating or drop-casting a solution onto a quartz substrate.

-

Measurement: Record the UV-Vis absorption spectrum.

-

Analysis (Tauc Plot Method): The optical band gap (E_g) can be determined by constructing a Tauc plot.[15][16]

-

The relationship between the absorption coefficient (α), photon energy (hν), and the band gap (E_g) is given by the Tauc relation: (αhν)¹/ⁿ = A(hν - E_g)

-

For direct allowed transitions, common in many organic semiconductors, n = 1/2. The equation becomes: (αhν)² = A(hν - E_g) .[16]

-

Plot (αhν)² on the y-axis versus photon energy (hν) on the x-axis.

-

Extrapolate the linear portion of the curve to the x-axis (where (αhν)² = 0). The x-intercept gives the value of the optical band gap, E_g.[16][17]

-

Computational Modeling: Density Functional Theory (DFT)

DFT has become an indispensable tool for predicting the electronic properties of molecules before they are synthesized.[18][19] By solving the Kohn-Sham equations, DFT can provide accurate estimations of molecular geometries, FMO energies, and absorption spectra.[20]

-

Geometry Optimization: The first step is to find the lowest energy structure of the molecule. This is typically done using a functional like B3LYP with a basis set such as 6-31G(d,p).[21][22]

-

Frequency Calculation: A frequency calculation is performed on the optimized geometry to confirm that it is a true energy minimum (i.e., no imaginary frequencies).[22]

-

Single-Point Energy Calculation: A more accurate calculation of the electronic energy and molecular orbitals (HOMO, LUMO) is performed on the optimized geometry, often with a higher level of theory.

-

Excited State Calculation: Time-Dependent DFT (TD-DFT) is used to calculate the energies of electronic excited states, which allows for the prediction of the UV-Vis absorption spectrum.[21]

Chapter 4: Charge Transport in Substituted Fluorene Systems

For applications in OFETs and OLEDs, the ability of a material to transport charge carriers (holes and electrons) is paramount. The charge carrier mobility (µ) is a key performance metric.

-

Hole Mobility (µ_h): Efficient hole transport is associated with well-ordered molecular packing and good overlap between the HOMO levels of adjacent molecules. P-type materials, rich in electron-donating groups, are designed to facilitate hole transport.

-

Electron Mobility (µ_e): Efficient electron transport requires good overlap between LUMO levels. N-type materials, incorporating electron-withdrawing groups to lower the LUMO energy, are designed for this purpose.[23]

Copolymerization is a key strategy to enhance and balance charge transport. For example, diblock copolymers consisting of polyfluorene and polystyrene have been shown to exhibit higher electron mobility than the PFO homopolymer due to increased crystallinity.[17] Similarly, fluorene-benzothiadiazole copolymers can exhibit strong electron transport, with mobilities on the order of 10⁻³ cm²/(V·s).[24][25]

Table 1: Electronic Properties of Selected Substituted Fluorene Derivatives

| Compound/Polymer | Substituent(s) / Co-monomer | HOMO (eV) | LUMO (eV) | Eg (eV) | Mobility (µ) [cm²/Vs] | Application |

| PFO | 9,9-di-n-octyl | -5.80 | -2.12 | 3.68 | µ_h ~ 10⁻⁴ - 10⁻³ | Blue OLED[3] |

| F8BT | 9,9-dioctylfluorene-co-benzothiadiazole | -5.90 | -3.30 | 2.60 | µ_e ~ 10⁻³ | Green OLED[10] |

| Cyanofluorene-PhCz | Cyano (EWG), Phenylcarbazole (EDG) | -5.86 | -2.69 | 3.17 | Bipolar Host | Green PhOLED[26] |

| Dicyanovinylene-fluorene | Dicyanovinylene (EWG), Octylthiophene | -5.60 | -3.50 | 2.10 | µ_e = 0.0055 | n-channel OFET[6] |

| Fluorenone-Thiophene | Fluorenone (EWG), Alkylated Thiophene | -5.40 | -3.30 | 2.10 | µ_h = 0.02 | p-channel OFET[6] |

Note: Values are approximate and can vary based on measurement conditions and calculation methods.

Chapter 5: Applications in Organic Electronic Devices

The ability to tune the electronic properties of fluorene derivatives has led to their widespread use in various organic electronic devices.

-

Organic Light-Emitting Diodes (OLEDs): Fluorene derivatives are prized for their high fluorescence efficiency, particularly in the blue region of the spectrum, which remains a challenge for other material classes.[3] They are used as emissive materials, host materials for phosphorescent dopants, and charge-transporting layers.[5][26]

-

Organic Field-Effect Transistors (OFETs): By incorporating appropriate donor or acceptor moieties, fluorene-based materials can be designed as either p-type (hole-transporting) or n-type (electron-transporting) semiconductors for the active channel in OFETs.[6]

-

Organic Photovoltaics (OPVs): In solar cells, fluorene derivatives are used as both electron donor and electron acceptor materials.[27][28] Their broad absorption and tunable energy levels allow for efficient light harvesting and charge separation at the donor-acceptor interface. Fluorene-core-based non-fullerene acceptors have enabled power conversion efficiencies exceeding 10%.[29]

Conclusion

Substituted fluorene compounds represent a remarkably versatile and powerful class of materials for organic electronics. The predictable and tunable nature of their structure-property relationships provides a clear roadmap for rational molecular design. Through the strategic application of electron-donating and electron-withdrawing substituents, researchers can precisely control the frontier molecular orbital energies, band gap, and charge transport characteristics to meet the specific demands of a target application.